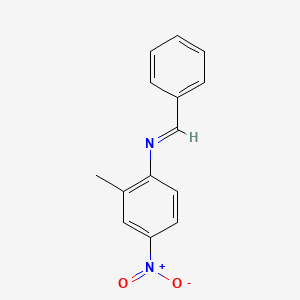
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-: is an organic compound with the molecular formula C14H12N2O2 and a molecular weight of 240.2573 . This compound is characterized by the presence of a benzenamine core substituted with a methyl group at the 2-position, a nitro group at the 4-position, and a phenylmethylene group attached to the nitrogen atom.
Preparation Methods
The synthesis of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- typically involves the reaction of 2-methyl-4-nitroaniline with benzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Scientific Research Applications
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- can be compared with other similar compounds, such as:
Benzenamine, N-methyl-4-nitro-: This compound has a similar structure but lacks the phenylmethylene group, resulting in different chemical and biological properties.
Benzenamine, N-(phenylmethylene)-: This compound lacks the methyl and nitro groups, leading to differences in reactivity and applications.
Benzenamine, 4-methyl-N-(phenylmethylene)-: This compound has a methyl group at the 4-position instead of the 2-position, affecting its chemical behavior and uses.
Conclusion
Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate for the synthesis of a wide range of organic compounds.
Properties
CAS No. |
14632-40-7 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
UQMNNWIMPWPBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















